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Compound of Interest

Compound Name: 6-Bromoisochroman

Cat. No.: B065126 Get Quote

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectra of 6-Bromoisochroman. Aimed at researchers, scientists, and professionals in drug

development, this document offers a comprehensive interpretation of spectral data, supported

by a comparison with the parent compound, isochroman. The methodologies for NMR data

acquisition are also detailed to ensure reproducibility.

Structural and Spectral Overview
6-Bromoisochroman is a derivative of isochroman, featuring a bromine atom at the 6-position

of the aromatic ring. This substitution significantly influences the electronic environment of the

molecule, leading to predictable changes in the NMR chemical shifts of nearby protons and

carbons. By comparing the predicted spectra of 6-Bromoisochroman with the experimental

data of isochroman, we can precisely assign the signals and understand the substituent effects.

Data Presentation: Tabulated NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for 6-Bromoisochroman
and the experimental ¹³C NMR data for isochroman for comparative analysis.

Table 1: ¹H NMR Spectral Data of 6-Bromoisochroman (Predicted)
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Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-1 4.78 s - 2H

H-3 3.92 t 5.8 2H

H-4 2.87 t 5.8 2H

H-5 7.23 d 1.8 1H

H-7 7.29 dd 8.2, 1.8 1H

H-8 6.99 d 8.2 1H

Note: Data was predicted using nmrdb.org.

Table 2: ¹³C NMR Spectral Data of 6-Bromoisochroman (Predicted) vs. Isochroman

(Experimental)

Carbon
6-Bromoisochroman
Chemical Shift (δ, ppm)
(Predicted)

Isochroman Chemical Shift
(δ, ppm) (Experimental)

C-1 68.1 67.8

C-3 64.6 65.3

C-4 28.0 28.8

C-4a 134.1 133.0

C-5 130.3 126.5

C-6 119.8 128.8

C-7 129.5 126.1

C-8 128.4 120.9

C-8a 134.8 135.2
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Note: 6-Bromoisochroman data was predicted using nmrdb.org. Isochroman data is from

experimental sources.

Interpretation of NMR Spectra
¹H NMR Spectrum of 6-Bromoisochroman
The predicted ¹H NMR spectrum of 6-Bromoisochroman shows distinct signals for the

aliphatic and aromatic regions.

Aliphatic Region: The protons on the saturated part of the isochroman core appear as two

triplets and a singlet. The protons at the C-3 position (adjacent to the oxygen atom) are

deshielded and appear as a triplet at approximately 3.92 ppm. The protons at the C-4

position appear as a triplet at around 2.87 ppm. The benzylic protons at C-1 are also

deshielded and appear as a singlet at approximately 4.78 ppm. The triplet splitting pattern for

H-3 and H-4 arises from the coupling with their respective vicinal protons on the adjacent

methylene group, with a coupling constant (J) of 5.8 Hz.

Aromatic Region: The presence of the bromine atom at the C-6 position breaks the

symmetry of the aromatic ring, resulting in three distinct signals for the aromatic protons. The

proton at C-5 (ortho to the bromine) is expected to be a doublet, predicted around 7.23 ppm.

The proton at C-7 (meta to the bromine) should appear as a doublet of doublets around 7.29

ppm due to coupling with both H-5 and H-8. The proton at C-8 (para to the bromine) is

predicted to be a doublet around 6.99 ppm.

¹³C NMR Spectrum of 6-Bromoisochroman
The predicted ¹³C NMR spectrum of 6-Bromoisochroman is compared with the experimental

spectrum of isochroman to highlight the effect of the bromine substituent.

Aliphatic Carbons: The chemical shifts of the aliphatic carbons (C-1, C-3, and C-4) are not

significantly affected by the bromine substitution on the aromatic ring, showing similar values

to those in isochroman.

Aromatic Carbons: The bromine atom has a pronounced effect on the chemical shifts of the

aromatic carbons. The most significant change is observed for C-6, the carbon directly

attached to the bromine atom, which is shielded and appears at a lower chemical shift
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(around 119.8 ppm) compared to the corresponding carbon in isochroman. The other

aromatic carbons also experience shifts in their resonance frequencies due to the electronic

effects of the bromine atom. The quaternary carbons C-4a and C-8a show slight changes in

their chemical shifts.

Experimental Protocols
General NMR Spectroscopy Methodology
NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H

and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The sample is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent signals in the spectrum. A small

amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the

chemical shift scale to 0 ppm.

For ¹H NMR, standard pulse sequences are used to acquire the spectrum. Integration of the

signals provides the relative ratio of the number of protons corresponding to each signal.

For ¹³C NMR, spectra are usually acquired with proton decoupling to simplify the spectrum to a

series of singlets, where each signal corresponds to a unique carbon atom.

Visualization of the NMR Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR spectra of 6-
Bromoisochroman.
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Caption: Workflow for the interpretation of 1H and 13C NMR spectra of 6-Bromoisochroman.
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[https://www.benchchem.com/product/b065126#interpreting-1h-nmr-and-13c-nmr-spectra-of-
6-bromoisochroman]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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